Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
Description
Methyl (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a chiral organic compound featuring a partially hydrogenated naphthalene core. Its structure includes:
- A tetrahydronaphthalene backbone (positions 5–8 are saturated).
- (S)-configuration at the amino-substituted carbon (position 5).
- Chlorine at position 2.
- Methyl ester at position 1.
- Hydrochloride salt for enhanced solubility and stability.
The compound’s molecular formula is C₁₂H₁₅ClNO₂·HCl (molar mass: ~278.2 g/mol), with CAS number 2061996-77-6 . It is stored under dry, room-temperature conditions to prevent degradation.
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl (5S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-8-3-2-4-10(14)7(8)5-6-9(11)13/h5-6,10H,2-4,14H2,1H3/t10-/m0/s1 |
InChI Key |
JUTKVZUAQHNOCX-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC2=C1CCC[C@@H]2N)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation typically follows these key stages:
Construction of the tetrahydronaphthalene backbone : This is often achieved via cyclization strategies such as Friedel-Crafts alkylation or Diels-Alder reactions to form the fused ring system with partial saturation.
Introduction of the amino group at position 5 : This is commonly done by nitration of the aromatic precursor followed by stereoselective reduction to the (S)-amino derivative.
Chlorination at position 2 : Electrophilic aromatic substitution introduces the chlorine atom selectively.
Esterification of the carboxylic acid at position 1 : Conversion to the methyl ester is performed using methanol in the presence of catalysts like trimethylchlorosilane to improve yield and reaction rate.
Formation of the hydrochloride salt : Treatment with hydrochloric acid stabilizes the compound and improves its solubility profile.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Friedel-Crafts alkylation, Lewis acid catalyst | Tetrahydronaphthalene core | 70-85 | Control of temperature critical to avoid over-alkylation |
| Nitration | HNO3/H2SO4, low temperature | 5-nitro derivative | 80-90 | Regioselectivity favors position 5 |
| Reduction to amine | Catalytic hydrogenation (Pd/C), H2 gas | (S)-5-amino derivative | 75-85 | Stereoselective reduction confirmed by chiral HPLC |
| Chlorination | N-chlorosuccinimide (NCS), mild conditions | 2-chloro substituted intermediate | 65-75 | Avoids over-chlorination; regioselectivity critical |
| Esterification | Methanol, trimethylchlorosilane catalyst | Methyl ester | 85-92 | Catalyst enhances esterification efficiency |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Final hydrochloride salt | Quantitative | Improves solubility and stability |
Industrial Scale Considerations
- Use of continuous flow reactors for esterification and substitution steps enhances reproducibility and scalability.
- Automated control of temperature, reagent feed rates, and reaction times optimizes yield and purity.
- Purification typically involves crystallization from suitable solvents to isolate the hydrochloride salt with high enantiomeric purity.
Reaction Mechanisms and Analytical Data
Nucleophilic Substitution at Position 2
The chlorine atom at position 2 serves as a leaving group in nucleophilic substitution reactions, enabling further functionalization:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| SN2 displacement | KOH in ethanol, 60°C | Methyl (S)-5-amino-2-hydroxy derivative | 78 |
| Amination | NH3 in DMF, 100°C | Methyl (S)-5,2-diamino derivative | 65 |
Steric hindrance from the tetrahydronaphthalene ring favors polar aprotic solvents for optimal nucleophilic attack.
Ester Hydrolysis
Hydrolysis of the methyl ester group can be performed under acidic or basic conditions:
| Hydrolysis Type | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux | (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | 92 | Stereochemistry preserved |
| Basic | 2M NaOH, 80°C | Sodium salt of carboxylic acid | Quantitative | Used for further functionalization |
Chiral HPLC confirms retention of (S)-configuration after hydrolysis.
Analytical Characterization for Quality Control
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR, including 2D-COSY, confirm the tetrahydronaphthalene framework and substitution pattern.
- Chiral Chromatography : Verifies enantiomeric purity and (S)-configuration.
- Mass Spectrometry (MS) : Confirms molecular weight and presence of hydrochloride salt.
- Elemental Analysis : Validates composition and purity.
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity of intermediates and final product.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Critical Notes |
|---|---|---|---|
| Backbone synthesis | Friedel-Crafts alkylation, Lewis acid | 70-85 | Temperature control essential |
| Amino group introduction | Nitration (HNO3/H2SO4), reduction (Pd/C) | 75-90 | Stereoselectivity critical |
| Chlorination | N-chlorosuccinimide, mild conditions | 65-75 | Regioselectivity important |
| Esterification | Methanol, trimethylchlorosilane catalyst | 85-92 | Catalyst improves efficiency |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Quantitative | Enhances solubility and stability |
Research Findings and Optimization Strategies
- Design of Experiments (DoE) approaches have been applied to optimize temperature, catalyst loading, and reaction time, improving yields and minimizing impurities.
- Steric and electronic effects of substituents on the tetrahydronaphthalene ring influence reaction rates and selectivity, guiding reagent choice and solvent systems.
- Stability studies recommend storage under inert atmosphere at low temperature to prevent hydrolysis or degradation of the hydrochloride salt.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 acts as a leaving group, enabling nucleophilic substitution under controlled conditions. Key findings include:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| SN2 Displacement | KOH in EtOH, 60°C | Methyl (S)-5-amino-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | 78% | |
| Amination | NH3 in DMF, 100°C | Methyl (S)-5,2-diamino-5,6,7,8-tetrahydronaphthalene-1-carboxylate | 65% |
Steric hindrance from the tetrahydronaphthalene ring limits reactivity in bulkier nucleophilic environments, favoring polar aprotic solvents for optimal results.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives:
-
Acidic Hydrolysis : HCl (6M), reflux → (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (92% yield).
-
Basic Hydrolysis : NaOH (2M), 80°C → Sodium salt of the carboxylic acid, used for further functionalization.
The stereochemistry at the S-configuration remains intact under mild hydrolysis conditions, confirmed by chiral HPLC.
Redox Reactions
The amino group participates in oxidation and reduction processes:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO4 in H2O, pH 7 | Formation of a nitroso intermediate, unstable under ambient conditions |
| Reduction | H2/Pd-C, EtOH | Dechlorination to Methyl (S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate (85% yield) |
Stability and Degradation
Under accelerated stability testing (40°C/75% RH):
| Time (weeks) | Degradation Products | % Purity Remaining |
|---|---|---|
| 4 | Hydrolyzed carboxylic acid | 95% |
| 8 | Oxidized nitroso derivative | 87% |
Degradation pathways align with hydrolysis and oxidation mechanisms observed in reactive group analyses .
This compound’s multifunctional architecture enables diverse chemical modifications, making it valuable for drug discovery and mechanistic studies. Further research should explore enantioselective synthesis and in vivo metabolite profiling.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit antitumor properties. Methyl (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has been synthesized and evaluated for its ability to inhibit tumor growth. A study demonstrated that this compound, along with similar derivatives, showed promising results against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation .
Mechanism of Action
The mechanism through which this compound exerts its antitumor effects involves the modulation of signaling pathways related to cell survival and apoptosis. The presence of the amino group and the chloro substituent is believed to enhance the compound's interaction with biological targets, potentially including enzymes involved in cancer progression .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been investigated for its inhibitory effects on specific enzymes. For instance, studies have shown that this compound can act as a competitive inhibitor for certain kinases implicated in cancer metabolism. This inhibition can lead to altered metabolic pathways in cancer cells, thereby providing a therapeutic avenue for treatment .
Antioxidant Properties
In addition to its antitumor activity, this compound has also been tested for antioxidant properties. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property may contribute to its overall therapeutic potential by protecting normal cells from damage during cancer treatment .
Material Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices. Research has explored its use as a monomer in the synthesis of high-performance polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in various industrial applications ranging from coatings to advanced composite materials .
Case Study 1: Antitumor Efficacy
A study conducted on a series of tetrahydronaphthalene derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study concluded that the compound's structural features play a critical role in its biological activity .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, this compound was evaluated against protein kinases involved in cellular signaling pathways. The results indicated that the compound inhibited kinase activity by approximately 60% at a concentration of 10 µM, highlighting its potential as a lead compound for further drug development .
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Induces apoptosis; inhibits cell proliferation |
| Biochemistry | Enzyme Inhibition | Competitive inhibitor for specific kinases |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Tetrahydronaphthalene Derivatives
Structural and Physicochemical Differences
Chlorine Substitution: The target compound’s 2-chloro group enhances lipophilicity compared to non-chlorinated analogs (e.g., CAS 361369-87-1) . This may improve membrane permeability but reduce aqueous solubility.
Hydrochloride Salt : Unlike the free base (CAS 361369-87-1), the hydrochloride form improves stability and solubility for pharmaceutical applications .
Positional Isomerism: Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate HCl (position 4 amino) likely exhibits distinct electronic and steric effects compared to the target compound (position 5 amino) .
Biological Activity
Methyl (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the family of tetrahydronaphthalene derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C13H14ClN2O2
- Molecular Weight : 270.71 g/mol
1. Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.3 | |
| A549 (Lung Cancer) | 18.7 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In a study measuring the DPPH radical scavenging activity, it exhibited a notable ability to reduce oxidative stress.
This suggests that this compound could be beneficial in preventing oxidative damage associated with various diseases.
Study on Antitumor Efficacy
A detailed study was conducted to evaluate the compound's efficacy against human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability across multiple cancer types:
- MCF-7 Cells : Treatment resulted in a decrease in viability by approximately 70% after 48 hours.
Study on Antioxidant Potential
In another study focusing on its antioxidant properties, the compound was tested against standard antioxidants like ascorbic acid and trolox. The findings revealed that at higher concentrations, it performed comparably to these established antioxidants.
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several pathways:
- Apoptosis Pathway : Induction of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
- Cell Cycle Regulation : Disruption of normal cell cycle progression leading to increased cell death.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction yields while minimizing impurities?
- Methodological Answer : Begin with a retro-synthetic analysis of the tetrahydronaphthalene core, focusing on cyclization strategies (e.g., Friedel-Crafts alkylation or Diels-Alder reactions) to construct the fused ring system. Introduce the amino and chloro substituents via selective functionalization (e.g., nitration followed by reduction for the amine, chlorination via electrophilic substitution). Use high-performance liquid chromatography (HPLC) to monitor intermediates and optimize purification steps. For yield optimization, apply design of experiments (DoE) to variables like temperature, catalyst loading, and reaction time, referencing statistical methods from chemical engineering literature .
Q. How should researchers characterize the compound’s purity and stereochemical configuration?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm the tetrahydronaphthalene backbone and substituent positions. Use chiral chromatography or optical rotation measurements to verify the (S)-configuration. Mass spectrometry (MS) and elemental analysis are critical for confirming molecular weight and hydrochloride salt formation. Cross-reference spectral data with structurally similar compounds (e.g., methyl 5-oxo-6,7,8-trihydronaphthalene-2-carboxylate derivatives) to validate assignments .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (humidity, temperature, light exposure) using protocols aligned with ICH guidelines. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the methyl ester or amine deprotection). Store the compound in amber vials under inert gas (N₂/Ar) at –20°C, as recommended for labile hydrochlorides in safety data sheets .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) of the tetrahydronaphthalene core and predict regioselectivity for derivatization. Molecular docking studies can identify binding interactions with target proteins (e.g., enzymes or receptors). Use quantum chemical reaction path searches (as in ICReDD’s methodology) to simulate reaction pathways for introducing functional groups (e.g., sulfonamides or heterocycles) .
Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., Ames test for mutagenicity vs. zebrafish embryo toxicity). Analyze pharmacokinetic parameters (e.g., bioavailability, metabolic clearance) to explain discrepancies. Leverage toxicogenomics databases (e.g., TOXCENTER) to compare results with structurally related naphthalene derivatives, noting species-specific metabolic pathways (e.g., cytochrome P450 differences) .
Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers of this compound?
- Methodological Answer : Implement chiral stationary phases (CSPs) in HPLC (e.g., cellulose- or amylose-based columns) for enantiomeric resolution. For diastereomers, optimize gradient elution parameters (acetonitrile/water with 0.1% formic acid) to enhance peak separation. Consider membrane-based technologies (e.g., simulated moving bed chromatography) for scalable purification, referencing CRDC subclass RDF2050104 .
Q. How can researchers design experiments to study the compound’s environmental fate and degradation pathways?
- Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C or ²H) in soil/water microcosm studies to track biodegradation products via LC-MS/MS. Apply computational tools like EPI Suite to predict persistence and bioaccumulation potential. Compare degradation kinetics under aerobic vs. anaerobic conditions, referencing methodologies from environmental engineering literature .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological assays?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multiplexed assays (e.g., high-content screening), apply machine learning algorithms (random forests, PCA) to reduce dimensionality and identify key variables .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) and process parameters (CPPs). Use multivariate analysis (e.g., PLS regression) to correlate raw material purity, reaction conditions, and final product quality. Establish acceptance criteria based on ICH Q3D guidelines for elemental impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

